molecular formula C15H17N3O3 B7048768 2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid

2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid

Cat. No.: B7048768
M. Wt: 287.31 g/mol
InChI Key: JNOKEKZEOOROHU-UHFFFAOYSA-N
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Description

2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid is an organic compound that features a pyrazole ring, an acetyl group, and a phenylpropanoic acid moiety

Properties

IUPAC Name

2-[[2-(1-methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-15(14(20)21,11-6-4-3-5-7-11)16-13(19)10-12-8-9-18(2)17-12/h3-9H,10H2,1-2H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOKEKZEOOROHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)CC2=NN(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid typically involves multiple steps:

    Formation of 1-Methylpyrazole: This can be achieved by methylation of pyrazole using methyl iodide in the presence of a base such as potassium carbonate.

    Acetylation: The 1-methylpyrazole is then acetylated using acetyl chloride or acetic anhydride to form 1-methylpyrazol-3-yl acetate.

    Amidation: The acetylated product is reacted with 2-phenylpropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may target the carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, where nucleophiles like amines or alcohols can replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines, depending on the specific functional groups reduced.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid can be used as a building block for more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology

The compound may exhibit biological activity due to the presence of the pyrazole ring, which is known to interact with various biological targets. It could be explored for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The pyrazole ring is a common motif in many pharmaceuticals, suggesting that derivatives of this compound might have pharmacological activity.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which 2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions with target proteins, while the phenylpropanoic acid moiety might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpropanoic acid: Lacks the pyrazole ring, making it less versatile in terms of biological activity.

    1-Methylpyrazole:

    2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]acetic acid: Similar structure but with an acetic acid moiety instead of phenylpropanoic acid, which might affect its reactivity and biological activity.

Uniqueness

2-[[2-(1-Methylpyrazol-3-yl)acetyl]amino]-2-phenylpropanoic acid is unique due to the combination of the pyrazole ring and the phenylpropanoic acid moiety

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